REACTION_CXSMILES
|
O.[C:2]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[CH2:9]([OH:13])[CH2:10][CH2:11][CH3:12]>C1(C)C=CC=CC=1>[CH2:7]([O:8][C:2]1([O:13][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1)[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
148 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
stannous chloride dihydrate
|
Quantity
|
2.4 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged
|
Type
|
CUSTOM
|
Details
|
while removing the water
|
Type
|
CUSTOM
|
Details
|
formed from the reaction mixture by azeotropic distillation
|
Type
|
DISTILLATION
|
Details
|
When water was no longer distilled
|
Type
|
DISTILLATION
|
Details
|
were distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1(CCCCC1)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 214.3 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 187.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |